Technical Dossier: tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate
Technical Dossier: tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate
The following technical guide is structured as a strategic dossier for drug discovery scientists. It moves beyond basic catalog data to provide actionable insights into the synthesis, reactivity, and application of tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate .
CAS Registry Number: 1225276-07-2
Role: High-Value
Executive Summary
In modern medicinal chemistry, the "Escape from Flatland" paradigm has elevated the status of spirocyclic scaffolds. tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate serves as a critical intermediate for introducing the 7-azaspiro[3.5]nonane system—a surrogate for the piperidine ring that offers distinct vector orientation and improved metabolic stability.
This guide details the structural properties, validated synthetic pathways, and specific reactivity profile of this brominated scaffold, with a focus on its utility in photoredox cross-coupling and PROTAC linker design .
Chemical Identity & Structural Analysis[1][2][3]
The compound consists of a piperidine ring spiro-fused to a cyclobutane ring. The bromine substituent is located at the C2 position of the cyclobutane ring (opposite the spiro center), while the nitrogen at position 7 is protected by a tert-butoxycarbonyl (Boc) group.
Quantitative Data Profile
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 304.23 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(Br)C2 | Validated connectivity |
| Stereochemistry | Achiral (Plane of Symmetry) | The C2-Br lies on a symmetry plane passing through C2, C-spiro, and N7.[1] |
| Ring Strain | High (Cyclobutane) | ~26 kcal/mol strain energy in the 4-membered ring. |
| LogP (Calc) | ~3.2 | Lipophilic due to Boc and Br; lowers significantly upon deprotection. |
Structural Visualization
The following diagram illustrates the connectivity and the critical plane of symmetry that renders the molecule achiral.
Figure 1: Structural connectivity emphasizing the spiro-fusion and functional handles.
Synthetic Routes & Protocols
While the ketone derivative (2-oxo) is widely available, the 2-bromo analog is often synthesized in situ or in house to ensure halide integrity. The synthesis follows a Reductive Functionalization strategy.
Validated Synthetic Workflow
-
Precursor Sourcing: Start with tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2).[2][3][4]
-
Reduction: Conversion of the ketone to the alcohol.
-
Bromination: Appel reaction or activation/displacement.
Step-by-Step Protocol
Step 1: Reduction of the Spiro-Ketone
-
Reagents: Sodium Borohydride (
), Methanol (MeOH). -
Procedure:
-
Dissolve the ketone (1.0 equiv) in MeOH (0.5 M) at 0°C.
-
Add
(1.5 equiv) portion-wise to control gas evolution. -
Stir at room temperature for 2 hours (Monitor by TLC/LCMS for disappearance of ketone).
-
Workup: Quench with sat.
, extract with EtOAc, dry over .[3][5] -
Yield: Expect >90% of the alcohol (CAS 1415562-XX-X).
-
Step 2: Bromination (Appel Reaction)
-
Reagents: Carbon Tetrabromide (
), Triphenylphosphine ( ), Dichloromethane (DCM). -
Mechanism:
inversion is irrelevant here due to achirality, but the mechanism proceeds via an oxy-phosphonium intermediate. -
Procedure:
-
Dissolve the alcohol (1.0 equiv) and
(1.5 equiv) in dry DCM at 0°C. -
Add
(1.5 equiv) slowly. The solution may turn slightly yellow. -
Stir at 0°C -> RT for 4–12 hours.
-
Purification: The formation of triphenylphosphine oxide (
) requires careful chromatography. Use a gradient of Hexanes/EtOAc. -
Product: The 2-bromo derivative is obtained as a colorless oil or low-melting solid.
-
Figure 2: Synthetic pathway from the commercial ketone precursor.
Reactivity Profile & Applications
The 2-bromo-cyclobutane moiety is the defining feature of this molecule. Its reactivity is governed by the strain of the four-membered ring.
A. Nucleophilic Substitution ( )
-
Constraint: Classical
reactions on cyclobutyl halides are often sluggish due to ring puckering and steric strain preventing the ideal backside attack trajectory. -
Risk: Harsh conditions (high heat, strong bases) may lead to ring contraction or elimination (E2) to the cyclobutene.
-
Recommendation: Use highly nucleophilic species (e.g., azides, thiols) in polar aprotic solvents (DMF, DMSO) if direct displacement is required.
B. Photoredox Cross-Coupling (Modern Application)
The most potent application of this scaffold is in Nickel/Photoredox dual catalysis . This method bypasses the steric constraints of
-
Mechanism:
-
Oxidative Addition: A Ni(0) catalyst captures an aryl halide (
). -
Radical Generation: A photocatalyst (e.g., Ir or Ru based) reduces the C-Br bond on the spirocycle to generate a cyclobutyl radical .
-
Radical Capture: The Ni(II)-Ar species captures the cyclobutyl radical.
-
Reductive Elimination: Forms the
bond.
-
-
Utility: This allows the attachment of the spiro-scaffold to aromatic drug cores (e.g., for MAGL inhibitors).
Figure 3: Metallaphotoredox workflow for attaching the spiro scaffold to aromatic systems.
Handling & Safety
-
Physical State: Typically a viscous oil or low-melting solid.
-
Stability: Stable at room temperature, but prolonged storage should be at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the bromide or Boc-deprotection.
-
Hazards:
-
Alkyl Halide: Potential alkylating agent. Handle with gloves and in a fume hood.
-
Lachrymator: Many cyclobutyl halides are mild lachrymators; eye protection is mandatory.
-
References
-
ChemicalBook. (2025). tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Properties and Synthesis. Retrieved from
-
Google Patents. (2021). Synthesis method of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate (Analogous Chemistry). CN111620869A. Retrieved from
-
Google Patents. (2022). Azaspirocycles as monoacylglycerol lipase modulators (Application of Bromo-Spiro). US11505546B2. Retrieved from
-
MedChemExpress. (2024). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Product Information. Retrieved from
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from
Sources
- 1. BR112019014688A2 - Derivados de carbamato de 1,1,1-trifluoro-3-hidroxipropan-2-il como inibidores de magl - Google Patents [patents.google.com]
- 2. 2-Oxo-7-azaspiro 3.5 nonane-7-carboxylate tert-butyl ester AldrichCPR 203661-69-2 [sigmaaldrich.com]
- 3. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
